molecular formula C28H30Cl3N7O5S B607487 FMF-04-159-2 CAS No. 2364489-81-4

FMF-04-159-2

Numéro de catalogue: B607487
Numéro CAS: 2364489-81-4
Poids moléculaire: 683.0
Clé InChI: HZPYSAHDRSBARR-QPJJXVBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of FMF-04-159-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Analyse Des Réactions Chimiques

Covalent Binding Mechanism

FMF-04-159-2 contains an α,β-unsaturated acrylamide warhead that forms an irreversible covalent bond with cysteine-218 (C218) in CDK14 via a Michael addition reaction (Figure 1) .

  • Reaction Steps :
    • Nucleophilic attack : The thiol group (-SH) of C218 attacks the β-carbon of the acrylamide.
    • Covalent adduct formation : A stable thioether bond is formed, irreversibly inhibiting kinase activity .
  • Mass Spectrometry Confirmation : Incubation of this compound with recombinant CDK14 showed a mass increase of 685.02 Da , matching the compound’s molecular weight .

Structural Determinants of Reactivity

The compound’s structure (C₂₈H₃₂Cl₃N₇O₅S) includes:

  • A chlorinated benzamide core for hinge-binding interactions.
  • A 1,3-aniline-acrylamide moiety enabling regioselective covalent modification (Figure 2) .
Structural Feature Role in Reactivity
Acrylamide warheadMediates covalent bond formation with C218 via α,β-unsaturated carbonyl reactivity .
4-Substituted benzamideReduces off-target binding (e.g., CDK2 inhibition IC₅₀ = 493 nM) .
1,3-Aniline orientationAligns acrylamide for optimal positioning toward C218 .

Kinase Selectivity Profile

This compound exhibits TAIRE-family bias but retains activity against CDK2 and other CMGC kinases :

Kinase IC₅₀ (nM) Binding Mode
CDK14140Covalent (C218)
CDK166Covalent
CDK2493Non-covalent

Reversible vs. Covalent Inhibition

  • Reversible Control (FMF-04-159-R) : Lacks the acrylamide warhead, showing no covalent binding (IC₅₀ for CDK14 = 563 nM) .
  • Washout Experiments : Cellular CDK14 inhibition by this compound persists post-washout, confirming covalent mechanism .

Synthetic Optimization and SAR

Key medicinal chemistry insights from its development:

  • Piperidine-to-Acrylamide Replacement : Enhanced TAIRE-family selectivity over CDK2 .
  • 4-Position Substituents : Methyl or chloro groups at the benzamide’s 4-position reduced off-target activity (e.g., GSK-3β inhibition) .

Pharmacological Implications

  • Cellular Target Engagement : Biotinylated analogs confirmed covalent labeling of CDK14 in lysates .
  • Downstream Effects : Covalent inhibition reduces CDK14 protein levels, potentially via proteasomal degradation .

Applications De Recherche Scientifique

Cancer Research

FMF-04-159-2 has shown significant promise in cancer research due to its ability to inhibit CDK14, which is often upregulated in various cancers, including colorectal and esophageal cancers. The compound's inhibition of CDK14 has been linked to reduced proliferation of cancer cells and has generated interest as a therapeutic target . Notably, studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines by disrupting essential phosphorylation events during mitosis .

Neurodegenerative Diseases

Recent investigations have highlighted this compound's potential in treating neurodegenerative disorders, particularly Parkinson's disease. The compound has been shown to reduce levels of alpha-synuclein, a protein associated with neurodegeneration. In vitro and in vivo studies indicate that this compound can mitigate alpha-synuclein pathology, suggesting it may serve as a disease-modifying agent for synucleinopathies . This application is particularly relevant given the strong correlation between alpha-synuclein levels and Parkinson's disease progression.

Inhibition of CDK14 in Cancer Models

A study conducted on colorectal cancer models demonstrated that pharmacological inhibition of CDK14 using this compound resulted in significant tumor regression. The compound was administered at varying doses, with results showing a dose-dependent reduction in tumor growth and enhanced survival rates among treated animals compared to controls .

Reduction of Alpha-Synuclein Levels

In preclinical models of Parkinson's disease, this compound was administered via intracerebral infusion. Results indicated a marked decrease in total alpha-synuclein concentrations, leading to improved behavioral outcomes in mouse models exhibiting PD-like phenotypes. These findings suggest that targeting CDK14 could be a viable strategy for mitigating neurodegenerative pathology .

Activité Biologique

FMF-04-159-2 is a potent covalent inhibitor primarily targeting Cyclin-dependent Kinase 14 (CDK14) and CDK16, belonging to the TAIRE family of kinases. This compound has been characterized for its biological activity, particularly in the context of cancer research, where it plays a significant role in regulating cell cycle progression and various signaling pathways.

  • Chemical Name : N-(1-((3-(4-(Dimethylamino)butanamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide
  • Molecular Formula : C28H32Cl3N7O5S
  • Purity : ≥98%

This compound exhibits selective inhibition of CDK14 and CDK16 with IC50 values of approximately 40 nM for CDK14 in cellular assays and 6 nM for CDK16 in kinase activity assays. The compound binds covalently to its target, leading to reversible inhibition upon washout, which is crucial for discerning specific biological effects attributed to CDK14 inhibition .

Key Findings from Research Studies

  • Cell Cycle Regulation : Inhibition of CDK14 using this compound significantly affects mitotic progression. Studies indicate that the compound reduces phosphorylation levels of key substrates involved in cell cycle regulation, demonstrating its impact on cellular proliferation and survival .
  • Phospho-proteomics Analysis : An unbiased phospho-proteomics approach revealed that this compound treatment alters the phosphorylation landscape in cells, implicating CDK14 in various signaling pathways beyond traditional cell cycle roles. The compound's effects were assessed using mass spectrometry to identify specific substrates that are modulated by CDK14 activity .
  • Resistance Mechanisms in Cancer : this compound has shown potential in reversing drug resistance mechanisms, particularly in non-small cell lung cancer (NSCLC). The compound targets PFTK1 (CDK14), which has been implicated in gefitinib resistance by activating Wnt/β-catenin signaling pathways. Inhibition of PFTK1 by this compound enhances the sensitivity of cancer cells to gefitinib treatment .

Table 1: Summary of Biological Activity Data for this compound

CompoundTarget KinaseIC50 (nM)Effect on Cell ProliferationNotes
This compoundCDK1440Significant reductionCovalent inhibitor; reverses drug resistance
FMF-04-159-RCDK166Moderate reductionReversible binding; control compound
FMF-03-198-2Multi-target88High potencyLess selective; broader kinase engagement

Propriétés

Numéro CAS

2364489-81-4

Formule moléculaire

C28H30Cl3N7O5S

Poids moléculaire

683.0

Nom IUPAC

(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+

Clé InChI

HZPYSAHDRSBARR-QPJJXVBHSA-N

SMILES

O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

FMF-04-159-2;  FMF041592;  FMF 04 159 2; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FMF-04-159-2
Reactant of Route 2
Reactant of Route 2
FMF-04-159-2
Reactant of Route 3
Reactant of Route 3
FMF-04-159-2
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
FMF-04-159-2
Reactant of Route 5
Reactant of Route 5
FMF-04-159-2
Reactant of Route 6
Reactant of Route 6
FMF-04-159-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.